{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
CAS No.:
Cat. No.: VC20108532
Molecular Formula: C17H22N6OS2
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N6OS2 |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | [4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate |
| Standard InChI | InChI=1S/C17H22N6OS2/c1-11-3-4-13(12(2)9-11)19-16-21-14(20-15(18)22-16)10-26-17(25)23-5-7-24-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H3,18,19,20,21,22) |
| Standard InChI Key | IIFPDZNLPHTEIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3)C |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound’s structure combines a 1,3,5-triazine ring with three distinct substituents:
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Position 2: A morpholine-4-carbodithioate group (-SC(=S)N(CCOCC3)) linked via a methyl bridge.
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Position 4: An amino group (-NH₂).
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Position 6: A 2,4-dimethylphenylamino group (-NHC₆H₃(CH₃)₂) .
This configuration introduces both polar (morpholine, amino) and hydrophobic (dimethylphenyl) regions, influencing its solubility and reactivity.
Spectroscopic and Computational Identifiers
Table 1: Key identifiers and computational properties .
Synthesis and Reactivity
General Synthetic Pathways
While explicit synthetic details for this compound are unavailable, triazine derivatives are typically synthesized via:
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Condensation Reactions: Cyanuric chloride reacts with amines to form substituted triazines. For example, DMTMM (a related triazine) is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine .
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Functionalization: Subsequent modifications, such as thioesterification, introduce the morpholine-4-carbodithioate group .
Challenges in Synthesis
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Steric Hindrance: Bulky substituents (e.g., 2,4-dimethylphenyl) may reduce reaction yields.
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Thioester Stability: The carbodithioate group is prone to hydrolysis under acidic or basic conditions, necessitating controlled reaction environments .
Physicochemical Properties
| Property | Value | Methodology |
|---|---|---|
| logP | 3.19 | Computational prediction |
| Water Solubility | LogSw = -3.36 | Estimated via AlogPS |
| Polar Surface Area | 72.34 Ų | Topological analysis |
| Rotatable Bonds | 6 | Molecular dynamics |
Table 2: Physicochemical profile .
The compound’s moderate lipophilicity (logP = 3.19) suggests membrane permeability, while low water solubility (LogSw = -3.36) may limit bioavailability without formulation aids .
Biological Activities and Mechanisms
Kinase Inhibition
Structurally analogous triazines, such as CHEMBL1345545, inhibit kinases like PI3K and mTOR, critical targets in cancer therapy . The morpholine moiety may enhance binding to kinase ATP pockets, while the carbodithioate group could modulate redox signaling .
Metabolic Stability
The carbodithioate group may undergo glutathione conjugation or hydrolysis, potentially limiting in vivo half-life .
Research Gaps and Future Directions
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